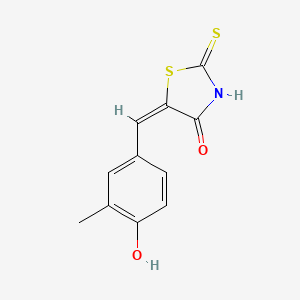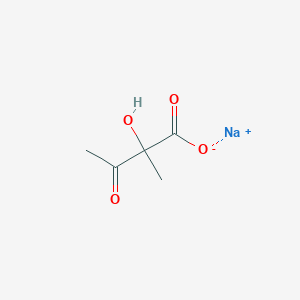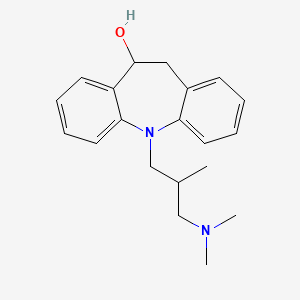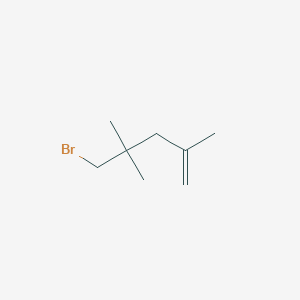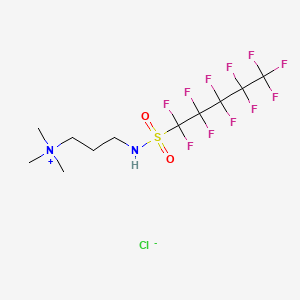
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride is a chemical compound with the molecular formula C11H16ClF11N2O2S and a molecular weight of 484.75 g/mol . This compound is known for its unique structure, which includes a quaternary ammonium group and a sulphonyl group attached to a highly fluorinated alkyl chain. It is often used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride typically involves the reaction of a quaternary ammonium compound with a sulphonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including a quaternary ammonium compound and a sulphonyl chloride derivative.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The temperature is maintained at a specific range, usually between 0°C to 25°C, to control the reaction rate.
Product Isolation: After the reaction is complete, the product is isolated through filtration or extraction methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The industrial production methods also emphasize safety and environmental considerations, ensuring that the process is efficient and sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The sulphonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while hydrolysis can produce sulphonyl derivatives and other related compounds .
Applications De Recherche Scientifique
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate the interactions between quaternary ammonium compounds and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is utilized in the production of specialty chemicals, surfactants, and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The quaternary ammonium group can interact with negatively charged molecules, while the fluorinated alkyl chain provides hydrophobic interactions. These interactions can affect the structure and function of target molecules, leading to various biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl-3-(((pentafluoropropyl)sulphonyl)amino)propylammonium chloride
- Trimethyl-3-(((heptafluorobutyl)sulphonyl)amino)propylammonium chloride
- Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium chloride
Uniqueness
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride is unique due to its longer fluorinated alkyl chain, which provides enhanced hydrophobic interactions and increased stability compared to similar compounds. This makes it particularly useful in applications requiring high chemical stability and specific interaction properties .
Propriétés
Numéro CAS |
68957-55-1 |
|---|---|
Formule moléculaire |
C11H16F11N2O2S.Cl C11H16ClF11N2O2S |
Poids moléculaire |
484.76 g/mol |
Nom IUPAC |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C11H16F11N2O2S.ClH/c1-24(2,3)6-4-5-23-27(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20;/h23H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
RHGJXQKTIMJLCF-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
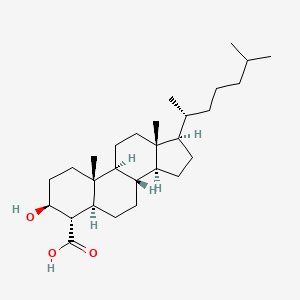
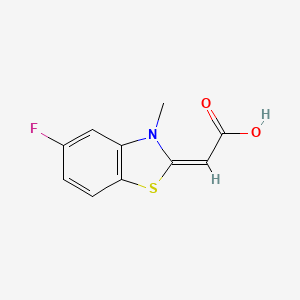
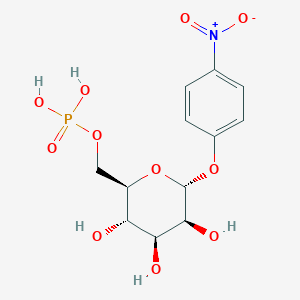
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
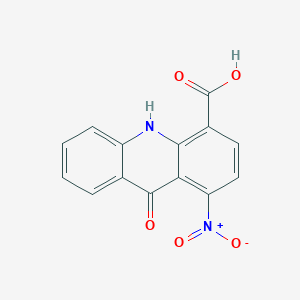
![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)
